1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide

Description

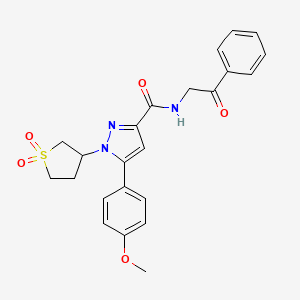

This compound features a pyrazole core substituted at three positions:

- Position 1: 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that enhances polarity and metabolic stability .

- Position 5: 4-Methoxyphenyl group, an electron-rich aromatic moiety that may influence receptor binding or solubility.

The sulfone group (SO₂) is notable for improving aqueous solubility compared to non-polar substituents, while the 4-methoxyphenyl group could modulate electronic interactions in biological targets. Pyrazole carboxamides are frequently explored as receptor modulators, such as cannabinoid CB1 antagonists, as seen in structurally related compounds .

Properties

Molecular Formula |

C23H23N3O5S |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-phenacylpyrazole-3-carboxamide |

InChI |

InChI=1S/C23H23N3O5S/c1-31-19-9-7-16(8-10-19)21-13-20(25-26(21)18-11-12-32(29,30)15-18)23(28)24-14-22(27)17-5-3-2-4-6-17/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,28) |

InChI Key |

JPCQVMLHFJWPNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.

Attachment of the Dioxidotetrahydrothiophene Moiety: This can be achieved through a nucleophilic substitution reaction where the thiophene ring is oxidized to form the dioxidotetrahydrothiophene structure.

Formation of the Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the pyrazole ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes due to its potential bioactivity.

Medicine

The compound’s structure suggests potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring and carboxamide group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Pharmacological and Physicochemical Properties

- Target Compound vs. CB1 Antagonist (): The target lacks chloro substituents, which are critical for high CB1 affinity in ’s compound (IC₅₀ = 0.139 nM).

- Sulfone vs. Thiadiazole () : The sulfone in the target enhances solubility (logS ≈ -3.5) compared to thiadiazole-containing analogues (logS ≈ -4.8), favoring oral bioavailability .

- Amide Linkages : The N-(2-oxo-2-phenylethyl) carboxamide in the target introduces a ketone, enabling additional H-bonding versus simpler alkyl amides (e.g., 3-pyridylmethyl in ) .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxamide , also known as a pyrazole derivative, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHNOS

- Molecular Weight : 372.44 g/mol

- CAS Number : 1374536-35-2

Functional Groups

The compound features multiple functional groups including:

- A dioxidotetrahydrothiophene ring

- A methoxyphenyl moiety

- A pyrazole backbone with a carboxamide group

Antimicrobial Activity

Research has indicated that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds have demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against Gram-positive bacteria and 3.30 to 6.27 μg/mL against Gram-negative bacteria . This suggests that the compound may possess similar antimicrobial efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. A study highlighted that certain substituted pyrazoles demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway . The compound's structure may allow it to modulate inflammatory responses effectively.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have shown significant antioxidant activity in various assays, such as DPPH and FRAP tests, with IC values indicating effective scavenging of free radicals . The presence of electron-donating groups like methoxy enhances this activity, suggesting that the compound could also exhibit strong antioxidant properties.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of pyrazole derivatives. For example, certain analogs have demonstrated cytotoxic effects in cancer cell lines with growth inhibitory concentrations (GI) in the low micromolar range . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Interaction with COX and LOX enzymes can reduce inflammatory mediators.

- Cell Cycle Modulation : Disruption of microtubule dynamics affects cancer cell proliferation.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) contributes to cellular protection.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC = 3.55–6.56 μg/mL | |

| Anti-inflammatory | Dual COX/LOX inhibition | |

| Antioxidant | IC = 45.17–217.22 μg/mL | |

| Anticancer | GI values ≤ 5.6 μM |

Case Studies

- Inflammation Models : In vivo studies demonstrated that similar pyrazole compounds effectively reduced inflammation without causing ulcerogenic effects, making them safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cancer Cell Lines : Research involving breast cancer cell lines showed that specific pyrazole derivatives induced significant apoptosis and cell cycle arrest, indicating their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.